2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 It is a derivative of 1H-inden-1-one, featuring a fluorine atom at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 1H-inden-1-one core structure.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents like sodium methoxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure with a fluorine atom at the 5-position.
6-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group but has a fluorine atom at the 6-position.
6-methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group at the 6-position without the fluorine atom.
Uniqueness
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 |
InChI Key |
ZNOJLKZOTWJSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.